2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide
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Overview
Description
2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide is a complex organic compound that features a phenoxy group, an indole moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether-indole intermediate with phenoxyacetic acid or its derivatives under amide coupling conditions, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent due to its complex structure and functional groups.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The thioether linkage and phenoxy group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(p-tolyl)acetamide
- 2-phenyl-N-(p-tolyl)acetamide
- 2-phenylsulfanyl-N-(p-tolyl)acetamide
Uniqueness
2-phenoxy-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide is unique due to the presence of the indole moiety and thioether linkage, which are not commonly found together in similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-18-11-13-19(14-12-18)24-25(21-9-5-6-10-22(21)27-24)30-16-15-26-23(28)17-29-20-7-3-2-4-8-20/h2-14,27H,15-17H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOWACIAHDMMGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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